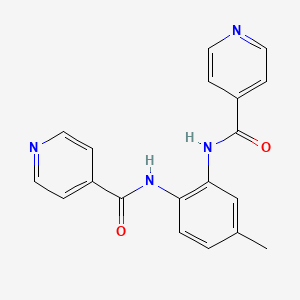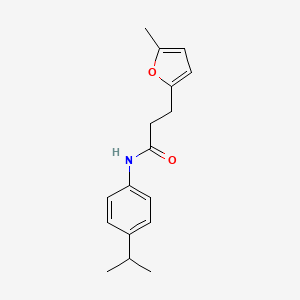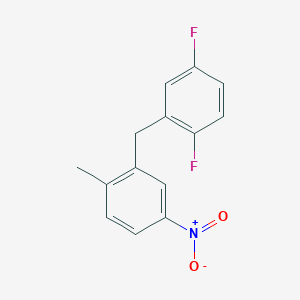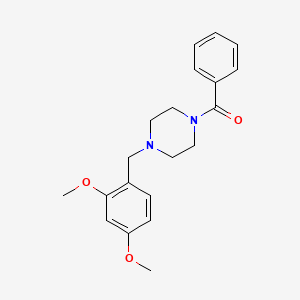
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CLPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CLPA is a member of the acrylamide family of compounds and has been shown to exhibit a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation. In addition, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of the protein kinase Akt, which is also involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the protein kinase MAPKAP kinase 2 (MK2). N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has also been shown to exhibit neuroprotective properties by inhibiting the activity of the protein kinase JNK3.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages and limitations for use in lab experiments. One of the advantages of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is its ability to selectively target cancer cells, making it a potentially useful tool for cancer research. However, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide also has limitations, including its toxicity and potential side effects. Careful attention must be paid to the dosage and administration of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments to ensure its safety and efficacy.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One area of research is the development of new synthesis methods for N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide that are more efficient and cost-effective. Another area of research is the identification of new targets for N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in cancer cells, which could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its potential applications in other areas of biomedical research.
合成方法
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzaldehyde with malononitrile, followed by the reaction of the resulting product with 3-hydroxyacetophenone. The final step of the synthesis involves the reaction of the resulting product with acryloyl chloride. The synthesis of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of cancer biology. N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-4-2-5-14(9-13)19-16(21)12(10-18)7-11-3-1-6-15(20)8-11/h1-9,20H,(H,19,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQDQWJGTHFFJW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)



![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)

![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)



